molecular formula C21H34O3 B587341 Glycidyl Linolenate-d5 CAS No. 1287393-54-7

Glycidyl Linolenate-d5

Cat. No.: B587341
CAS No.: 1287393-54-7
M. Wt: 339.531
InChI Key: SGFJJNBUMXQSMU-IMUSMWQLSA-N
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Description

Glycidyl Linolenate-d5 is a deuterium-labeled compound, specifically a stable isotope-labeled analog of glycidyl linolenate. It is used primarily in research and analytical applications. The compound has the molecular formula C21H29D5O3 and a molecular weight of 339.52 . Glycidyl linolenate is an ester formed from linolenic acid and glycidol, and the deuterium labeling is used to trace and study metabolic pathways and reactions involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycidyl Linolenate-d5 typically involves the esterification of linolenic acid with glycidol-d5. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Glycidyl Linolenate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycidyl Linolenate-d5 is used in various scientific research applications, including:

    Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography for the quantification of glycidyl esters in samples.

    Biological Research: Used to study metabolic pathways and the incorporation of glycidyl esters in biological systems.

    Medical Research: Investigated for its potential effects on cellular processes and its role in disease mechanisms.

    Industrial Applications: Used in the development of new materials and products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Glycidyl Linolenate-d5 involves its incorporation into biological systems where it can undergo various metabolic transformations. The glycidyl group can react with nucleophiles in the body, leading to the formation of adducts with proteins, DNA, and other biomolecules. These interactions can affect cellular processes and pathways, including signal transduction, gene expression, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycidyl Linolenate-d5 is unique due to its polyunsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. Its deuterium labeling also makes it a valuable tool for tracing metabolic pathways and studying the effects of glycidyl esters in biological systems .

Properties

CAS No.

1287393-54-7

Molecular Formula

C21H34O3

Molecular Weight

339.531

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D

InChI Key

SGFJJNBUMXQSMU-IMUSMWQLSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1

Synonyms

(9Z,12Z,15Z)-9,12,15-Octadecatrienoic Acid 2-Oxiranylmethyl Ester-d5;  _x000B_Linolenic Acid Glycidyl Ester-d5; 

Origin of Product

United States

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